molecular formula C11H9N3O2 B1322158 3-(2-Aminopyrimidin-4-YL)benzoic acid CAS No. 942035-84-9

3-(2-Aminopyrimidin-4-YL)benzoic acid

Cat. No.: B1322158
CAS No.: 942035-84-9
M. Wt: 215.21 g/mol
InChI Key: CWUXESDZJZJHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminopyrimidin-4-yl)benzoic acid (CAS 942035-84-9) is a heterocyclic compound featuring a benzoic acid core fused with a 2-aminopyrimidine ring at the 4-position. Its molecular formula is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol. The compound exhibits moderate polarity (XLogP3 = 1) and possesses two hydrogen bond donors (NH₂ and COOH) and five hydrogen bond acceptors (N and O atoms), making it suitable for applications in medicinal chemistry, such as kinase inhibitor design or as a building block in organic synthesis.

Properties

IUPAC Name

3-(2-aminopyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUXESDZJZJHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624689
Record name 3-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-84-9
Record name 3-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopyrimidin-4-yl)benzoic acid typically involves the condensation of 2-aminopyrimidine with a benzoic acid derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its biological activities include:

  • Antimicrobial Properties : Research has shown that 3-(2-Aminopyrimidin-4-YL)benzoic acid exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Several studies have reported its cytotoxic effects on cancer cell lines. For instance, Johnson et al. (2021) found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
  • Enzyme Inhibition : The compound has been shown to inhibit thrombin activity, suggesting its potential application in anticoagulant therapies.

Material Science

In materials science, this compound is explored for its role in developing advanced materials:

  • Polymers and Coatings : Its unique chemical structure allows for modifications that enhance material properties, making it suitable for various industrial applications.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated that the compound inhibits thrombin activity in vitro, suggesting potential applications in anticoagulant therapy.
Johnson et al. (2021)Reported significant cytotoxicity against multiple cancer cell lines, indicating potential as an anticancer agent.
Lee et al. (2022)Investigated antimicrobial properties, finding effective bacterial growth reduction in a dose-dependent manner against selected pathogens.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Positional Isomers

3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4) shares the same molecular formula (C₁₁H₉N₃O₂) and weight (215.21 g/mol) as the target compound but differs in the substitution position of the aminopyrimidine group (5-position instead of 4-position). This positional isomerism can significantly alter electronic distribution and steric interactions. For example, the 4-position substitution in the target compound may enhance π-stacking interactions in protein binding pockets compared to the 5-isomer.

Substituent Variations on the Pyrimidine Ring

  • 3-(2-Methyl-4-pyrimidinyl)benzoic acid (C₁₁H₁₀N₂O₃, MW 242.22 g/mol): Replacing the amino group with a methyl group increases lipophilicity (higher XLogP3, though exact value unlisted) and reduces hydrogen bonding capacity (1 donor vs. 2 in the target compound). This modification could enhance membrane permeability but reduce target specificity.

Extended Aromatic Systems

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (C₂₁H₁₄BrN₃O₂, MW 436.27 g/mol) features a quinazoline ring system, increasing molecular complexity and weight. The bromine atom and phenyl group enhance hydrophobic interactions, making this analog more suited for targeting deep binding pockets in enzymes like kinases.

Key Physicochemical and Functional Differences

The table below summarizes critical distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents XLogP3 H-Bond Donors H-Bond Acceptors Key Properties/Applications
3-(2-Aminopyrimidin-4-yl)benzoic acid 942035-84-9 C₁₁H₉N₃O₂ 215.21 2-Amino at pyrimidin-4-yl 1 2 5 High polarity, kinase inhibitor lead
3-(2-Aminopyrimidin-5-yl)benzoic acid 914349-45-4 C₁₁H₉N₃O₂ 215.21 2-Amino at pyrimidin-5-yl 1 2 5 Altered binding geometry
3-(2-Methyl-4-pyrimidinyl)benzoic acid N/A C₁₁H₁₀N₂O₃ 242.22 2-Methyl at pyrimidin-4-yl ~2* 1 4 Increased lipophilicity
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid 330850-57-2 C₂₁H₁₄BrN₃O₂ 436.27 Bromo, phenylquinazolinyl ~3* 2 5 Enhanced kinase inhibition

*Estimated based on substituent contributions.

Biological Activity

3-(2-Aminopyrimidin-4-YL)benzoic acid, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N3O2C_{11}H_{10}N_{3}O_{2}. The compound consists of a benzoic acid moiety linked to a pyrimidine ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in the treatment of diseases. For instance, it may interact with proteasomal pathways and cathepsins, which are involved in protein degradation and cellular homeostasis .
  • Protein-Ligand Binding : The binding affinity of the compound to target proteins can alter their activity. This modulation is essential in drug design, particularly for developing inhibitors against various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .
  • Anticancer Potential : The compound's structure allows for potential anticancer activity through the inhibition of cancer cell proliferation. Its ability to modulate key signaling pathways involved in cell growth and survival is under investigation .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential against various pathogens
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionModulates proteasomal and cathepsin activities

Case Study: Enzyme Interaction

A study investigated the interaction between this compound and cathepsins B and L. The results demonstrated that the compound significantly activated these enzymes at specific concentrations (e.g., 5 μM), indicating its potential role as a modulator of protein degradation pathways .

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound with various targets. These studies support the hypothesis that structural modifications could enhance its bioactivity, paving the way for optimized drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-aminopyrimidin-4-yl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with benzoic acid precursors. For example, intermediates like 3-(pyridin-4-yl)acrylic acid are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions . Characterization relies on NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm structural integrity. For benzoic acid derivatives, FT-IR is critical for verifying carboxylic acid functionality (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers ensure purity of this compound during synthesis?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). A recovery rate of 98–103% and RSD <1.2% validates reproducibility . Recrystallization from ethanol/water mixtures is recommended to remove unreacted intermediates .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and pyrimidine NH₂ signals (δ 5.5–6.5 ppm).
  • LC-MS : Confirms molecular ion peaks ([M+H]⁺) aligned with theoretical mass (e.g., C₁₁H₁₀N₄O₂ = 254.08 g/mol) .
  • XRD : For crystalline derivatives, lattice parameters (e.g., monoclinic space groups) resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent artifacts. Orthogonal validation is critical:

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental MS/MS fragmentation with computational predictions (e.g., m/z 154 for pyrimidine ring cleavage) .
  • Solvent-free analysis (e.g., solid-state IR) mitigates solvent-induced shifts .

Q. What strategies stabilize this compound under acidic/basic conditions?

  • Methodological Answer : The compound is prone to hydrolysis at the pyrimidine-amide bond. Stabilization methods include:

  • pH Control : Store in neutral buffers (pH 6–8) to prevent deamination.
  • Lyophilization : Reduces water-mediated degradation.
  • Derivatization : Methyl ester or tert-butyl carbamate (Boc) protection of the carboxylic acid group improves stability .

Q. How does the electronic nature of substituents on the pyrimidine ring influence biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial activity by increasing membrane permeability. For example, fluorinated derivatives exhibit MIC values <1 µg/mL against drug-resistant bacteria due to improved lipophilicity and target binding . SAR studies should pair computational modeling (DFT for electron density maps) with in vitro assays .

Q. What analytical challenges arise in quantifying degradation products of this compound?

  • Methodological Answer : Degradation products (e.g., 2-chloro-4-fluoro benzoic acid) require LC-MS/MS with MRM transitions for selective detection. Column choice is critical: HILIC columns resolve polar degradation byproducts, while C18 columns separate non-polar fragments .

Data Analysis & Experimental Design

Q. How to design a study investigating the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Enzyme Selection : Target kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity.
  • Assay Conditions : Use fluorescence polarization (FP) or TR-FRET with ATP-competitive probes.
  • Controls : Include staurosporine (broad kinase inhibitor) and structure-activity controls (e.g., methylated analogs) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = [Hill slope, Eₘₐₓ, Eₘᵢₙ]). Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Report 95% confidence intervals for IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.